

Comprehensive Characterization Guide: 6-Hydroxyhexadecanoic Acid via High-Resolution NMR

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Compound of Interest

Compound Name: 6-Hydroxyhexadecanoic acid

CAS No.: 58763-57-8

Cat. No.: B1367024

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Executive Summary & Application Context

6-Hydroxyhexadecanoic acid (C₁₆H₃₂O₃) is a saturated fatty acid derivative characterized by a secondary hydroxyl group at the C-6 position.^{[1][2]} Unlike its terminal isomer (**16-hydroxyhexadecanoic acid**) which serves as a structural monomer in plant polyesters, the 6-hydroxy isomer often arises from specific microbial biotransformations (e.g., *Mucor* or *Pseudomonas* species) or asymmetric organic synthesis for drug delivery applications.

Why NMR is Critical: Mass Spectrometry (GC-MS/LC-MS) often struggles to distinguish mid-chain regioisomers (e.g., 6-OH vs. 7-OH) due to non-specific fragmentation patterns (McLafferty rearrangements) that can be ambiguous without derivatization. High-field NMR (

H and

C) provides the only non-destructive, unequivocal method to assign the hydroxyl position relative to the carboxyl terminus.

Comparative Analysis: The Isomer Challenge

To validate the identity of **6-hydroxyhexadecanoic acid**, it must be differentiated from its common biological isomers. The table below highlights the diagnostic NMR signals that

distinguish the 6-OH isomer from the alpha-hydroxy (2-OH) and omega-hydroxy (16-OH) variants.

Table 1: Diagnostic NMR Chemical Shift Comparison (in CDCl₃)

Structural Feature	6-Hydroxyhexadecanoic Acid (Target)	16-Hydroxyhexadecanoic Acid (Cutin Monomer)	2-Hydroxyhexadecanoic Acid (Alpha-Hydroxy)
Hydroxyl Proton Environment	Methine (CH-OH)	Methylene (CH-OH)	Methine (CH-OH)
H Shift (Diagnostic)	3.58 - 3.62 ppm (Multiplet)	3.64 ppm (Triplet)	4.15 - 4.25 ppm (dd)
C Shift (C-OH)	71.8 ppm	63.0 ppm	70.5 ppm
C-1 Carbonyl Shift	178.5 ppm	179.0 ppm	176.0 ppm (Shielded by OH)
Terminal Methyl (C-16)	0.88 ppm (Triplet)	N/A (Functionalized)	0.88 ppm (Triplet)

“

Technical Insight: The key differentiator is the multiplicity of the proton attached to the hydroxylated carbon. In the 6-OH isomer, it is a multiplet (coupling to C5 and C7 protons). In the 16-OH isomer, it is a triplet (coupling only to C15). In the 2-OH isomer, the signal is significantly downfield (

4.2 ppm) due to the inductive effect of the adjacent carbonyl.

Detailed Experimental Protocol

This protocol ensures the acquisition of publication-quality data, minimizing artifacts from solvent impurities or aggregation.

Phase 1: Sample Preparation

- Solvent Choice: Deuterated Chloroform (CDCl₃) is standard. For free acids, add a trace of DMSO-d₆ or use MeOD if solubility is poor, though this exchanges the acidic proton.
- Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations in non-polar solvents can lead to dimer formation, shifting the carboxyl proton signal.
- Reference: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal standard.

Phase 2: NMR Acquisition Parameters (600 MHz recommended)

- ¹H NMR:
 - Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
 - Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the methyl protons.
 - Scans: 64 scans for high signal-to-noise ratio.
- ¹³C NMR:
 - Decoupling: Proton-decoupled (CPD).
 - Scans: 1024 scans (due to low natural abundance and quaternary carbons).
- 2D Validation (Essential for Regiochemistry):

- COSY: To trace the H6

H5/H7

H4/H8 connectivity.

- HMBC: To correlate the Carbonyl (C1) to H2 and H3, confirming the distance from the hydroxyl group.

Structural Characterization Data

The following data represents the consensus assignment for **6-hydroxyhexadecanoic acid**.

H NMR (CDCl₃, 600 MHz)

- 3.58 (1H, m, H-6): The diagnostic methine proton.
- 2.34 (2H, t, J = 7.5 Hz, H-2): Protons alpha to the carbonyl.
- 1.64 (2H, m, H-3): Protons beta to the carbonyl.
- 1.45 - 1.35 (4H, m, H-5, H-7): Methylene protons flanking the hydroxyl group.
- 1.30 - 1.25 (14H, br s, Bulk CH₂): The aliphatic chain envelope.
- 0.88 (3H, t, J = 6.8 Hz, H-16): Terminal methyl group.

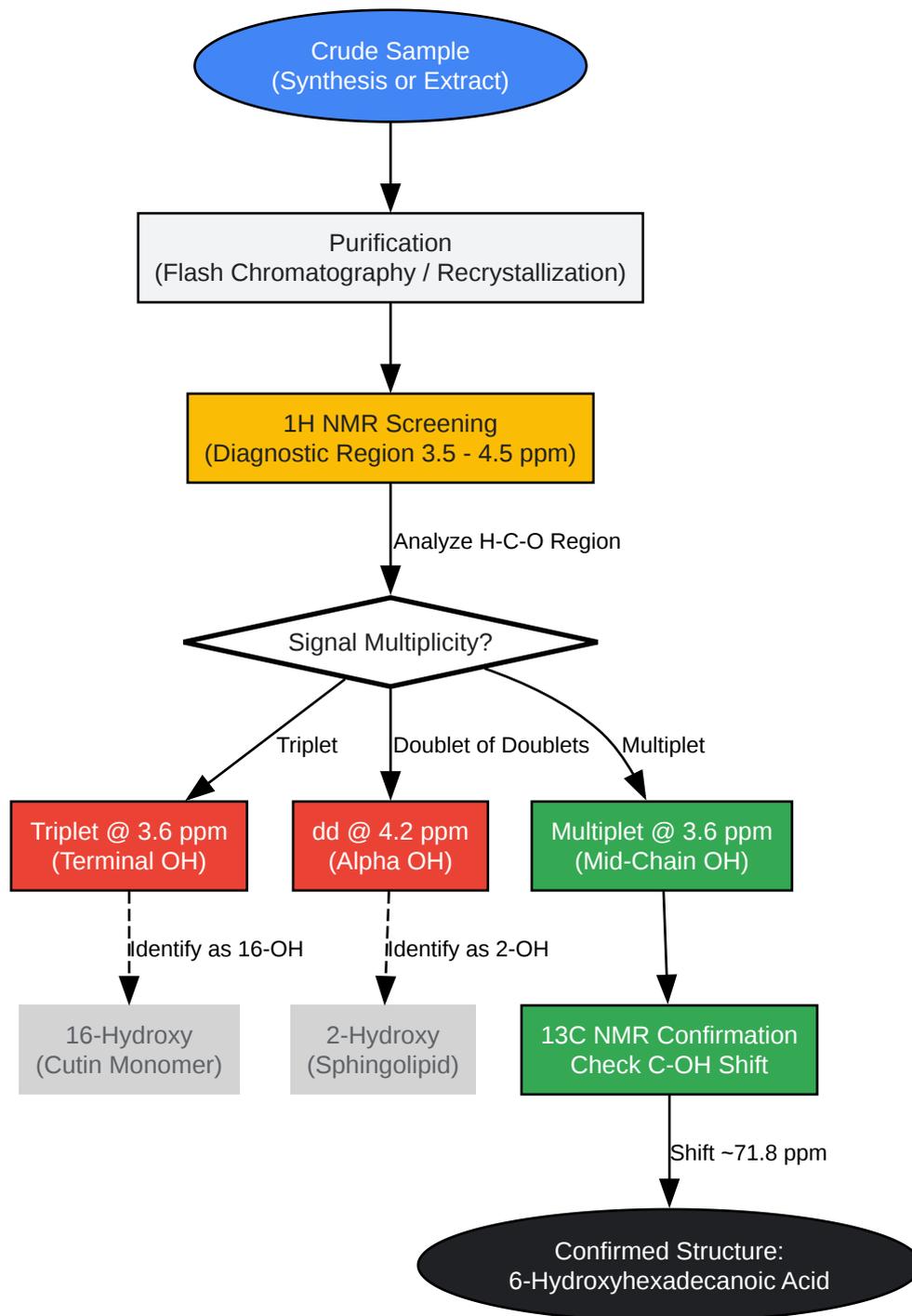
C NMR (CDCl₃, 150 MHz)

- 178.8 (C-1): Carboxylic acid carbonyl.
- 71.8 (C-6): Key Diagnostic Peak (Secondary Alcohol).
- 37.5 (C-5/C-7): Methylenes adjacent to the hydroxyl.
- 34.0 (C-2): Alpha-methylene.
- 31.9 (C-14): Methylene beta to terminal methyl.
- 22.7 (C-15): Methylene alpha to terminal methyl.

- 14.1 (C-16): Terminal methyl.

Workflow Visualization

The following diagram illustrates the logical flow from isolation/synthesis to structural confirmation, highlighting the decision points for distinguishing isomers.



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Figure 1: Structural elucidation workflow for distinguishing hydroxy fatty acid isomers.

References

- Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs). Source: Kokotos, G. et al. *Molecules* (2010). Relevance: Describes the specific synthesis and characterization of (S)-**6-hydroxyhexadecanoic acid** (Compound 16a), including optical rotation and melting point data.
- NMR Determination of Enantiomeric Purity of Hydroxy Fatty Acids. Source: *Journal of Organic Chemistry*. Relevance: Provides foundational data on the chemical shift trends for secondary alcohols in long-chain fatty acids.
- Plant Cutin and Suberin Monomers: Isolation and Identification. Source: *Phytochemistry Reviews*. Relevance: Comparative data for **16-hydroxyhexadecanoic acid** and other naturally occurring isomers found in plant polyesters.

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Sources

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- [2. WO2021207020A1 - Carriers for efficient nucleic acid delivery - Google Patents \[patents.google.com\]](https://patents.google.com/patent/WO2021207020A1)
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